Cyclohexyl 2-methylpentanoate

Description

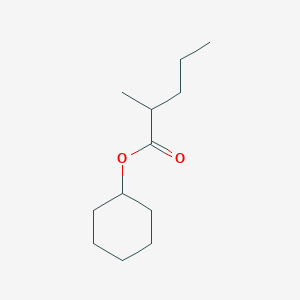

Structure

2D Structure

3D Structure

Properties

CAS No. |

60988-38-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

cyclohexyl 2-methylpentanoate |

InChI |

InChI=1S/C12H22O2/c1-3-7-10(2)12(13)14-11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

YPSSTFUENXMUKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)OC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Cyclohexyl 2 Methylpentanoate

Conventional Esterification Routes

Traditional chemical synthesis of esters is predominantly accomplished through acid- or base-catalyzed reactions. The most common of these is the Fischer-Speier esterification, which utilizes an acid catalyst.

Acid-catalyzed esterification, known as Fischer esterification, is a reversible reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several equilibrium steps. For the synthesis of Cyclohexyl 2-methylpentanoate (B1260403), 2-methylpentanoic acid is reacted with cyclohexanol (B46403) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-methylpentanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The oxygen atom of cyclohexanol acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, Cyclohexyl 2-methylpentanoate. masterorganicchemistry.com

This entire process is in equilibrium, and specific reaction conditions are often manipulated to drive the reaction towards the product side. masterorganicchemistry.com

While direct esterification of a carboxylic acid and an alcohol is typically acid-catalyzed, base-catalyzed pathways are more relevant for transesterification, where an existing ester is converted into a new one. youtube.comyoutube.com For the synthesis of this compound, one could theoretically start with a simple ester of 2-methylpentanoic acid (e.g., methyl 2-methylpentanoate) and react it with cyclohexanol in the presence of a strong base, such as a metal alkoxide.

The mechanism for base-catalyzed transesterification involves:

Nucleophilic Attack: The alkoxide (in this case, cyclohexoxide, formed by the reaction of cyclohexanol with the base) acts as a potent nucleophile and attacks the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, eliminating the original alkoxide group (e.g., methoxide) to form the new ester, this compound. youtube.com

This process is also an equilibrium, and the reaction is often driven forward by using a large excess of the desired alcohol (cyclohexanol) or by removing the leaving alcohol (methanol) as it forms. youtube.com It is important to note that base-catalyzed hydrolysis (saponification) is a competing reaction if water is present, which would irreversibly form the carboxylate salt and prevent ester formation. chemistrysteps.com

To maximize the yield of this compound in conventional esterification, several reaction parameters must be optimized. The reversible nature of Fischer esterification necessitates strategies to shift the equilibrium toward the products. masterorganicchemistry.com

Key parameters for optimization include:

Molar Ratio of Reactants: Using an excess of one reactant, typically the less expensive one (often the alcohol), can drive the equilibrium forward. masterorganicchemistry.comcore.ac.uk For instance, increasing the molar ratio of cyclohexanol to 2-methylpentanoic acid would increase the conversion rate.

Catalyst Concentration: The concentration of the acid catalyst affects the reaction rate. A higher concentration generally leads to a faster reaction, but can also promote side reactions or degradation. Typical catalyst loadings are between 1-5% of the weight of the reactants. google.com

Temperature: Higher temperatures increase the reaction rate. However, the temperature is often limited by the boiling points of the reactants and the solvent. Many esterifications are performed at the reflux temperature of the solvent to facilitate the removal of water. google.com

Water Removal: Since water is a product, its continuous removal from the reaction mixture is a highly effective method to drive the reaction to completion. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with a solvent like cyclohexane (B81311) or toluene. google.com

| Molar Ratio (Alcohol:Acid) | Equilibrium Conversion (%) |

|---|---|

| 1:1 | ~65% |

| 3:1 | ~85% |

| 5:1 | ~92% |

| 10:1 | ~97% |

This table illustrates the general principle that increasing the excess of alcohol in a Fischer esterification reaction drives the equilibrium towards a higher conversion of the carboxylic acid to the ester, based on principles described in the literature. masterorganicchemistry.comcore.ac.uk

Enzymatic Synthesis Approaches

In line with the principles of "Green Chemistry," enzymatic synthesis offers a more sustainable alternative to conventional methods. researchgate.net Lipases are the most commonly used enzymes for esterification due to their stability, selectivity, and ability to function in non-aqueous media. nih.gov

The enzymatic synthesis of esters like this compound involves the use of lipases (EC 3.1.1.3) as biocatalysts. mdpi.com These reactions are typically carried out in solvent-free systems or in organic solvents to minimize water content and shift the equilibrium towards synthesis rather than hydrolysis. nih.gov Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are frequently used because they can be easily recovered and reused, enhancing the economic feasibility of the process. researchgate.netnih.gov

A study on the enzymatic esterification of 2-methylpentanoic acid with a diol demonstrated the feasibility of using Lipozyme® 435 in a solvent-free medium. nih.gov The reaction was conducted in a thermostated batch reactor, and high conversion rates were achieved by optimizing parameters such as temperature and biocatalyst concentration. nih.gov For the synthesis of this compound, a similar system would involve mixing 2-methylpentanoic acid, cyclohexanol, and an immobilized lipase (B570770), often under reduced pressure to remove the water formed during the reaction. researchgate.net

| Temperature (°C) | Reaction Conversion (%) |

|---|---|

| 60 | 75.8 |

| 70 | 88.2 |

| 80 | 92.6 |

| 90 | 66.1 |

Data adapted from a study on the enzymatic synthesis of decane-1,10-diyl bis(2-methylpentanoate), showing an optimal temperature before a decrease in enzyme activity occurs. nih.gov

The efficiency of enzymatic esterification is highly dependent on the substrate specificity of the lipase. mdpi.com Lipases possess a binding site or active site tunnel that must accommodate both the alcohol and the carboxylic acid. The enzyme's preference for different substrates is determined by the complementarity in shape and chemical interactions between the substrate and the amino acid residues in the active site. mdpi.comnih.gov

For the synthesis of this compound, the lipase must effectively bind both the branched structure of 2-methylpentanoic acid and the bulky, cyclic structure of cyclohexanol. While some lipases show broad substrate specificity, others are highly selective. nih.gov For example, some lipases may show reduced activity with branched-chain acids or secondary alcohols like cyclohexanol compared to their straight-chain or primary counterparts. Therefore, screening different lipases from various microbial sources (e.g., Candida antarctica, Rhizomucor miehei) is a crucial step in developing an efficient biocatalytic process for this specific ester. nih.govnih.gov The structural features of the enzyme, particularly in the regions around the catalytic triad, dictate its ability to catalyze the reaction effectively. nih.gov

Green Chemistry Considerations in Biocatalysis

The principles of green chemistry are increasingly being integrated into the synthesis of esters like this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, stands out as a particularly environmentally friendly approach. This methodology offers significant advantages over traditional chemical synthesis, including high specificity, mild reaction conditions (ambient temperature and pressure), and the use of aqueous or solvent-free systems, which reduces environmental impact.

Enzymatic synthesis of esters, particularly through esterification, is often catalyzed by lipases. These enzymes can function in non-aqueous environments, making them suitable for the synthesis of esters from their corresponding carboxylic acids and alcohols. For instance, the biocatalytic synthesis of branched-chain esters similar to this compound has been successfully demonstrated. In these processes, an immobilized lipase, such as Novozym® 435, can effectively catalyze the esterification in a solvent-free medium. This approach not only simplifies the purification process but also aligns with green chemistry principles by minimizing waste. The reaction equilibrium can be shifted towards the product by removing water, a byproduct of the esterification, often under vacuum.

Key green metrics that highlight the sustainability of such biocatalytic processes include:

High Atom Economy: Most of the atoms from the reactants are incorporated into the final product.

Reduced Energy Consumption: Reactions are often run at lower temperatures compared to conventional methods.

Renewable Catalysts: Enzymes are biodegradable and derived from renewable sources.

Solvent-Free Conditions: Eliminating organic solvents reduces volatile organic compound (VOC) emissions and simplifies product isolation.

Novel Synthetic Strategies and Method Development

Research into the synthesis of this compound and related esters is focused on developing more efficient and selective methods. This includes exploring new reactants and advanced catalytic systems.

Exploration of Alternative Reactants for Ester Bond Formation

While the direct esterification of a carboxylic acid with an alcohol (Fischer esterification) is the most common method, several alternative strategies can be employed to form the ester bond in this compound. libretexts.org These methods can offer advantages in terms of reaction rate, yield, and milder conditions.

Reaction with Acyl Halides or Anhydrides: 2-methylpentanoyl chloride or anhydride (B1165640) can react readily with cyclohexanol. These reactions are typically faster and more complete than direct esterification but produce stoichiometric amounts of acidic byproducts (HCl or carboxylic acid), which must be neutralized. libretexts.org

Transesterification: this compound can be synthesized by reacting a different ester of 2-methylpentanoic acid (e.g., methyl 2-methylpentanoate) with cyclohexanol in the presence of an acid or base catalyst. britannica.commasterorganicchemistry.com This equilibrium-driven process is particularly useful if the starting ester is readily available and the alcohol byproduct (e.g., methanol) can be easily removed to drive the reaction to completion. masterorganicchemistry.com

Alkylation of Carboxylate Salts: The sodium or potassium salt of 2-methylpentanoic acid can be reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) via an SN2 reaction to form the ester. openstax.org This method is effective but depends on the availability and reactivity of the appropriate cyclohexyl halide.

Development of Catalytic Systems for Enhanced Selectivity and Yield

The choice of catalyst is crucial for optimizing the synthesis of this compound, influencing reaction rates, equilibrium position, and product purity. While traditional homogeneous catalysts like sulfuric acid are effective, they pose challenges in separation, reactor corrosion, and waste disposal. researchgate.net Consequently, there is a strong focus on developing heterogeneous (solid) acid catalysts.

Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. acs.orgresearchgate.net Various materials have been investigated for esterification reactions.

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Ion-Exchange Resins | Amberlyst-15 | 70–120°C | High activity, good selectivity, commercially available. researchgate.net |

| Acid-Treated Clays | Filtrol-24 | 70–120°C | Low cost, effective for esterification. researchgate.net |

| Metal Oxides | TiO₂, ZnO | 130–140°C | Thermally stable, reusable. researchgate.net |

| Heteropolyacids | Supported on various carriers | Varies | High acidity, can be tuned for specific reactions. researchgate.net |

The optimal conditions for these catalytic systems often involve adjusting the molar ratio of reactants, catalyst loading, and temperature to maximize the yield of the desired cyclohexyl ester. researchgate.net For example, in the synthesis of cyclohexyl esters using a ZnO catalyst, an optimal molar ratio of alcohol to acid of 1.5:2 at 130–140°C resulted in a high yield of 92%. researchgate.net

Derivatization and Structural Modification

The core structure of this compound can be chemically altered to synthesize new molecules with potentially different properties. These modifications can target either the cyclohexyl or the 2-methylpentanoate portion of the molecule.

Synthesis of Analogues and Homologues of this compound

Analogues and homologues of this compound are structurally similar compounds that can be synthesized to study structure-activity relationships or to develop new compounds for various applications.

Homologues: These compounds differ by one or more methylene (B1212753) (-CH₂-) groups. For example, replacing the cyclohexyl group with a simpler alkyl chain like hexyl results in hexyl 2-methylpentanoate . Alternatively, changing the acid component leads to compounds like cyclohexyl 2-methylbutanoate or cyclohexyl 2-methylhexanoate .

Analogues: These can have more significant structural differences. For instance, the methyl ester, methyl 2-methylpentanoate , is a simple analogue. The position of the methyl group on the pentanoate chain could also be varied to produce isomers like cyclohexyl 3-methylpentanoate or cyclohexyl 4-methylpentanoate .

The synthesis of these compounds generally follows the same esterification or transesterification pathways described previously, simply by substituting the appropriate alcohol or carboxylic acid reactant.

| Compound Name | Molecular Formula | Structural Difference from Parent Compound |

| This compound | C₁₂H₂₂O₂ | (Parent Compound) |

| Hexyl 2-methylpentanoate | C₁₂H₂₄O₂ | Hexyl group instead of cyclohexyl group |

| Methyl 2-methylpentanoate | C₇H₁₄O₂ | Methyl group instead of cyclohexyl group |

Chemical Transformations Involving the Ester Moiety

The ester functional group in this compound is a versatile site for further chemical transformations. libretexts.org

Hydrolysis: The ester bond can be cleaved by reacting with water in the presence of an acid or a base catalyst, a process known as hydrolysis. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and yields cyclohexanol and 2-methylpentanoic acid. rsc.org Base-promoted hydrolysis, also called saponification, is an irreversible process that yields cyclohexanol and the carboxylate salt of 2-methylpentanoic acid. britannica.comlibretexts.org

Reduction: The ester can be reduced to alcohols. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to two primary alcohols: cyclohexanol and 2-methyl-1-pentanol. libretexts.orglibretexts.org The use of a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde (2-methylpentanal). openstax.org

Reaction with Grignard Reagents: Treatment of this compound with an excess of a Grignard reagent (e.g., methylmagnesium bromide) results in the formation of a tertiary alcohol. libretexts.orgyoutube.com This occurs through two successive additions of the Grignard reagent to the carbonyl carbon.

Formation of Carboxamide Derivatives with Cyclohexyl Moieties

The synthesis of carboxamides containing a cyclohexyl group is a significant area of organic chemistry, often utilized in the development of new materials and therapeutic agents. google.comjocpr.com These compounds are typically synthesized through the formation of an amide bond between a carboxylic acid and an amine. jocpr.com This amidation reaction can be facilitated by various methods, including the use of coupling agents to activate the carboxylic acid. jocpr.comnih.gov

A common strategy involves the direct coupling of a carboxylic acid with an appropriate amine in the presence of a coupling reagent and a base. For instance, C-21 amide derivatives of fusidic acid, including those with N-cyclohexyl ethanamine moieties, have been synthesized using propylphosphonic anhydride (T3P®) as a coupling reagent and triethylamine (B128534) (NEt3) as a base in a dichloromethane (B109758) (DCM) solvent. nih.gov This method allows for the formation of the amide bond under relatively mild conditions. nih.gov The general reaction involves activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. youtube.com

Another approach is the synthesis of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives. orientjchem.org This multi-step synthesis involves coupling 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide with different amines to yield the final carboxamide products. orientjchem.org The structure of these complex molecules, which feature a central cyclohexane ring, is confirmed through various analytical techniques, including IR, 1H and 13C NMR, and mass spectrometry. orientjchem.org

Furthermore, methods have been developed to control the stereochemistry of amino acid-substituted cyclohexane carboxamides. google.com These synthetic pathways are designed to produce specific diastereomers by using either (S)- or (R)-2-amino acid backbones as starting materials. google.com Such stereochemical control is crucial in fields like drug discovery, where the biological activity of a molecule can be highly dependent on its specific three-dimensional structure. google.com The reaction between a carboxylic acid and an amine is a foundational method for creating the amide linkage in these target molecules. jocpr.com

Advanced Analytical Characterization Techniques for Cyclohexyl 2 Methylpentanoate

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of Cyclohexyl 2-methylpentanoate (B1260403). By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing details about its atomic composition, bonding arrangements, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural determination of organic molecules like Cyclohexyl 2-methylpentanoate. Both ¹H (proton) and ¹³C NMR provide atom-specific information, allowing for the complete assembly of the molecular puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the cyclohexyl ring and the 2-methylpentanoate moiety. The proton attached to the oxygen-bearing carbon of the cyclohexyl ring (–O-CH–) is expected to appear as a multiplet around 4.7-4.9 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The protons of the 2-methylpentanoate chain will exhibit characteristic shifts and splitting patterns. The methine proton at the C2 position (–CH(CH₃)–) would likely appear as a multiplet around 2.3-2.5 ppm. The various methylene (B1212753) (–CH₂–) and methyl (–CH₃) protons of the pentanoate chain and the cyclohexyl ring would resonate at higher fields (upfield), typically between 0.8 and 1.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The most downfield signal would correspond to the carbonyl carbon (C=O) of the ester group, typically appearing in the 170-180 ppm region. The carbon atom of the cyclohexyl ring bonded to the oxygen (–O-CH–) would resonate around 70-75 ppm. The remaining aliphatic carbons of the cyclohexyl ring and the 2-methylpentanoate chain would produce a series of signals in the upfield region of the spectrum, generally between 10 and 40 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~175 |

| Cyclohexyl C-O | ~4.8 (m) | ~73 |

| Pentanoate C2-H | ~2.4 (m) | ~41 |

| Cyclohexyl CH₂ | ~1.2-1.8 (m) | ~23-32 |

| Pentanoate CH₂/CH₃ | ~0.9-1.7 (m) | ~14-35 |

| 2-Methyl CH₃ | ~1.1 (d) | ~17 |

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. When coupled with a chromatographic system, it provides high specificity for identification and is crucial for assessing compound purity.

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (198.30 g/mol for C₁₂H₂₂O₂). nih.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

Key fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for esters involving the transfer of a gamma-hydrogen, leading to the elimination of a neutral alkene (cyclohexene in this case, mass of 82) and the formation of a charged enol.

Loss of the Cycloalkoxy Group: Cleavage of the ester C-O bond can result in the loss of a cyclohexoxy radical (•OC₆H₁₁) or the formation of a cyclohexyl cation [C₆H₁₁]⁺ (m/z 83).

Fragmentation of the Acyl Group: The [CH₃CH₂CH₂CH(CH₃)CO]⁺ acylium ion (m/z 101) is a likely and stable fragment. Further fragmentation of the pentanoate chain can also occur.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺• | Molecular Ion (M⁺•) |

| 116 | [C₆H₁₂O₂]⁺• | McLafferty Rearrangement (Loss of C₆H₁₀) |

| 101 | [C₆H₁₁O]⁺ | Acylium ion (Loss of •OC₆H₁₁) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 57 | [C₄H₉]⁺ | Butyl fragment from pentanoate chain |

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the ester group and the aliphatic C-H bonds.

The most prominent and diagnostic peak in the spectrum is the carbonyl (C=O) stretching vibration of the saturated aliphatic ester, which is expected to appear as a strong, sharp band in the range of 1735-1750 cm⁻¹. libretexts.org Another key feature is the C-O stretching vibrations of the ester linkage, which typically result in two bands in the 1000-1300 cm⁻¹ region. Additionally, the spectrum will show strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of the sp³ hybridized carbons in the cyclohexyl and pentanoate portions of the molecule. C-H bending vibrations for CH₂ and CH₃ groups are also expected in the 1350-1470 cm⁻¹ range. libretexts.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2960 | C-H Stretch | Alkyl (Cyclohexyl & Pentanoate) |

| 1735-1750 | C=O Stretch | Saturated Ester |

| 1350-1470 | C-H Bend | Alkyl (CH₂/CH₃) |

| 1000-1300 | C-O Stretch | Ester |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex matrices and for its quantification. Gas chromatography is particularly well-suited for this purpose due to the compound's volatility.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier under a specific set of analytical conditions (e.g., column type, temperature program, carrier gas flow rate).

For this compound, a non-polar or medium-polarity column (e.g., based on polydimethylsiloxane) would be suitable. Its elution would occur at a temperature consistent with its boiling point and molecular weight, allowing for clear separation from both more volatile (e.g., smaller esters, alcohols) and less volatile (e.g., larger esters, fatty acids) components in a mixture. Quantification is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range, or a Mass Spectrometer (MS), which provides both quantification and definitive identification.

For analyzing trace levels of this compound in complex samples such as food, beverages, or environmental matrices, Headspace-Solid Phase Microextraction (HS-SPME) serves as a powerful sample preparation technique prior to GC-MS analysis. frontiersin.org HS-SPME is a solvent-free extraction method where a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber.

The fiber is subsequently retracted and inserted into the hot injector of the GC, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis by MS. nih.gov The efficiency of the extraction depends on several factors that must be optimized, including the choice of fiber coating (e.g., DVB/CAR/PDMS), sample volume, extraction time, and temperature. frontiersin.org This technique is highly effective for concentrating volatile analytes from a sample, thereby enhancing detection sensitivity and allowing for the analysis of the compound at very low concentrations. nih.govsciopen.com

Gas Chromatography (GC) for Volatile Compound Analysis

Thermal Desorption-GC/MS for Trace Analysis

Thermal Desorption coupled with Gas Chromatography-Mass Spectrometry (TD-GC/MS) is a highly sensitive method for the analysis of volatile and semi-volatile organic compounds, making it well-suited for detecting trace levels of this compound. nih.govnih.gov This technique enhances detection limits by pre-concentrating analytes from a sample matrix onto a sorbent trap before introducing them into the GC-MS system. eag.com

The process involves two main stages:

Sample Collection & Trapping: A gaseous sample, or the headspace above a liquid or solid sample, is passed through a tube containing a specific adsorbent material (e.g., Tenax™). eag.com Volatile compounds like this compound are retained on the sorbent while the bulk matrix (like air or water) passes through.

Thermal Desorption: The sorbent tube is rapidly heated in a flow of inert gas. eag.com This releases the trapped analytes, which are then focused at a low temperature in a secondary trap (cryo-focusing). A second rapid heating of this focusing trap injects the analytes as a narrow, concentrated band into the GC column, leading to sharp chromatographic peaks and significantly improved sensitivity. eag.comchromatographyonline.com

This method is particularly advantageous for air quality monitoring or analyzing the aroma profile of food and beverages where the target compound may be present at very low concentrations (ng/L or even lower). nih.gov The choice of sorbent material and desorption temperature are critical parameters that must be optimized to ensure efficient trapping and release without thermal degradation of the analyte. chromatographyonline.com

Table 1: Illustrative TD-GC/MS Parameters for Trace Analysis

| Parameter | Setting | Purpose |

| Thermal Desorption (TD) | ||

| Sorbent Tube Material | Tenax™ TA / Carbograph | Efficiently traps a wide range of volatile and semi-volatile esters. |

| Primary (Tube) Desorption | 250 - 280 °C for 10 min | Releases the analyte from the sorbent tube. |

| Focusing Trap Temp. | -10 °C to -100 °C | Cryo-focuses the desorbed analytes into a narrow band. |

| Secondary (Trap) Desorption | 300 °C (ballistic heating) | Rapidly injects the concentrated analytes into the GC. |

| Gas Chromatography (GC) | ||

| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar column for separation of volatile compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert mobile phase for carrying analytes through the column. |

| Oven Program | 50°C (2 min), ramp to 250°C at 10°C/min | Separates compounds based on boiling point and column interaction. |

| Mass Spectrometry (MS) | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |

| Scan Range | m/z 40-350 | Detects the molecular ion and key fragment ions of the target analyte. |

Column Selection for Isomeric Resolution

This compound possesses a chiral center at the second carbon of the pentanoate chain. This results in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-cyclohexyl 2-methylpentanoate and (S)-cyclohexyl 2-methylpentanoate. These enantiomers have identical physical properties (e.g., boiling point, mass spectrum) and cannot be separated on standard, achiral GC columns. gcms.cz However, they can exhibit different sensory properties (odor) and biological activities.

To resolve these enantiomers, specialized chiral stationary phases are required. gcms.cz These phases are typically based on cyclodextrin (B1172386) derivatives. Cyclodextrins are macrocyclic molecules that create a chiral environment within the GC column. gcms.cz Enantiomers interact differently with this chiral phase as they pass through the column, leading to different retention times and thus, separation.

The selection of the specific cyclodextrin derivative is crucial for achieving optimal resolution.

Table 2: Comparison of Chiral GC Columns for Isomeric Resolution

| Chiral Stationary Phase | Common Name | Principle of Separation | Suitability for Esters |

| Derivatized β-Cyclodextrin | Beta DEX™ | Inclusion complexation and dipole-dipole interactions. The enantiomers fit differently into the chiral cavity of the cyclodextrin. | Excellent. Widely used for separating chiral flavor and fragrance compounds, including esters, alcohols, and ketones. gcms.cz |

| Derivatized γ-Cyclodextrin | Gamma DEX™ | Similar to β-cyclodextrin but with a larger cavity size, suitable for bulkier molecules. | Good. Can offer alternative selectivity for esters that are poorly resolved on beta-cyclodextrin (B164692) phases. |

| Chiral Polysiloxanes | Chirasil-Val | Based on amino acid derivatives bonded to a polysiloxane backbone. Separation occurs via hydrogen bonding and dipole interactions. | Moderate. More commonly used for chiral amines and amino acids, but can show selectivity for some esters. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

While this compound itself is highly volatile and best analyzed by GC, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing related non-volatile species. This is particularly relevant when studying the stability, degradation, or synthesis of the ester. For instance, in an aqueous environment, the ester can undergo hydrolysis to yield its non-volatile precursors: cyclohexanol (B46403) and 2-methylpentanoic acid.

Analyzing these carboxylic acid and alcohol hydrolysis products requires a different analytical approach. sielc.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com

To enhance the detection of these compounds, which may lack a strong UV chromophore, derivatization can be employed, or detection can be performed using a mass spectrometer (LC-MS). nih.gov For the analysis of 2-methylpentanoic acid, adjusting the pH of the mobile phase with an acid like formic or phosphoric acid is necessary to ensure it is in its neutral, protonated form for better retention on the reversed-phase column. sielc.com

Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)

For highly complex samples where background interference is a major challenge, tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. nih.gov Both GC and LC can be coupled to a tandem mass spectrometer.

GC-MS/MS: This technique is ideal for quantifying trace levels of this compound in challenging matrices like food, beverages, or environmental samples. The process, often performed in Multiple Reaction Monitoring (MRM) mode, involves:

The first mass spectrometer (Q1) is set to isolate the molecular ion or a specific fragment ion of the target analyte (the precursor ion).

This isolated ion is passed into a collision cell (q2), where it is fragmented by collision with an inert gas.

The second mass spectrometer (Q3) is set to monitor for one or more specific product ions that result from this fragmentation.

This precursor-to-product ion transition is highly specific to the target compound, effectively filtering out noise from co-eluting matrix components and leading to very low detection limits. nih.gov

LC-MS/MS: This is the method of choice for the sensitive and selective analysis of the non-volatile hydrolysis products, cyclohexanol and 2-methylpentanoic acid. researchgate.netnist.gov After separation on the HPLC column, the analytes are ionized (typically using electrospray ionization, ESI) and analyzed by the tandem mass spectrometer in the same way as GC-MS/MS. This technique avoids the need for derivatization that is often required for GC analysis of these polar compounds. mdpi.com

Table 3: Hypothetical MRM Transitions for Analyte and Related Species

| Compound | Technique | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |

| This compound | GC-MS/MS | 198 [M]⁺ | 117, 83, 55 | The precursor is the molecular ion. Product ions correspond to fragments from the acid and alcohol moieties. |

| 2-Methylpentanoic acid | LC-MS/MS | 115 [M-H]⁻ | 71, 57 | Analysis in negative ion mode. Precursor is the deprotonated molecule. |

| Cyclohexanol | LC-MS/MS | 83 [M+H-H₂O]⁺ | 67, 55 | Analysis in positive ion mode. Precursor is the dehydrated molecular ion. |

X-ray Crystallography for Definitive Structural Validation of Crystalline Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its structure and, for chiral molecules, its absolute configuration. researchgate.net However, this technique requires a well-ordered single crystal. Since this compound is a liquid at room temperature, it cannot be analyzed directly.

To overcome this, a crystalline derivative of the molecule must be synthesized. A common strategy involves reacting one of the hydrolysis products (cyclohexanol or 2-methylpentanoic acid) with a chiral auxiliary that is known to crystallize well. researchgate.net For example, the enantiomerically pure 2-methylpentanoic acid could be reacted with a chiral alcohol to form a new diastereomeric ester that is a solid. researchgate.net

Alternatively, co-crystallization with a "host" molecule can be used. In this approach, the liquid analyte is trapped within the crystal lattice of a host compound, allowing its structure to be determined. nih.gov

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The way the X-rays are diffracted by the electrons in the crystal allows for the calculation of a three-dimensional electron density map, from which the exact position of every atom can be determined. nih.govacs.org For a chiral compound, this method can unambiguously distinguish between the R and S enantiomers. nih.govacs.org

Specialized Analytical Approaches in Chemo-sensory Research

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Identification

While instrumental detectors like mass spectrometers can identify and quantify the chemical compounds present in a sample, they cannot predict the sensory impact of those compounds. Gas Chromatography-Olfactometry (GC-O) is a unique technique that bridges this gap by using the human nose as a highly sensitive and specific detector for odor-active compounds. wikipedia.orgacs.org

In a GC-O system, the effluent from the GC column is split into two paths. One path leads to a conventional detector (like an MS or FID), while the other is directed to a heated sniffing port. nih.gov A trained sensory panelist or analyst sniffs the effluent from this port and records the time, duration, intensity, and a qualitative description of any odor they perceive. wikipedia.org

Table 4: Example of a GC-O Aromagram for a Sample Containing this compound

| Retention Time (min) | Odor Descriptor | Intensity (0-5 scale) | Tentative Identification (by MS) |

| 8.54 | Green, grassy | 3 | Hexanal |

| 12.31 | Fruity, apple-like | 4 | Ethyl Butanoate |

| 17.82 | Fruity, sweet, waxy | 4 | This compound |

| 21.50 | Floral, rose | 2 | Phenethyl alcohol |

| 25.15 | Peach, creamy | 5 | γ-Decalactone |

Sensory Evaluation Methodologies in Correlation with Chemical Profiles

The sensory perception of a chemical compound, such as this compound, is a critical aspect of its characterization, particularly in the fields of flavor and fragrance. The correlation between the chemical profile of this ester and its perceived aroma is elucidated through various sophisticated sensory evaluation methodologies. These techniques are instrumental in defining the olfactory attributes of the compound and understanding how its chemical structure relates to its sensory properties.

The sensory profile of esters is complex and influenced by both the carboxylic acid and the alcohol moieties. In the case of this compound, the 2-methylpentanoic acid component is known to contribute to a range of odor notes. Esters derived from 2-methylpentanoic acid are generally characterized by vegetative and fruity aromas. google.com For instance, related compounds like ethyl 2-methylpentanoate are described as having fruity notes reminiscent of apple, pear, and pineapple. leffingwell.comchemimpex.com

To systematically evaluate and quantify the sensory characteristics of this compound, a combination of instrumental analysis and human sensory panels is employed. Methodologies such as Gas Chromatography-Olfactometry (GC-O), Quantitative Descriptive Analysis (QDA), and Flavor Profile Analysis are pivotal in creating a comprehensive sensory profile.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. nih.gov This method allows for the identification of specific volatile compounds in a mixture that are responsible for its characteristic aroma. In the analysis of this compound, a sample would be injected into a gas chromatograph, and as the individual compounds elute from the column, the effluent is split into two paths. One path leads to a conventional detector (like a mass spectrometer for chemical identification), while the other is directed to a sniffing port where a trained sensory panelist can detect and describe the odor of each separated compound as it emerges.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method that provides a detailed and quantitative description of the sensory attributes of a product. nih.gov For this compound, a trained sensory panel would be utilized to develop a specific vocabulary of descriptive terms that define its aroma profile.

The process involves several stages:

Term Generation: Panelists are presented with the compound and collaboratively generate a list of descriptive terms for its aroma.

Term Refinement: The list of terms is refined and standardized to ensure all panelists have a common understanding of each descriptor.

Intensity Scaling: Panelists then rate the intensity of each attribute on a numerical scale.

The data collected from the QDA panel can be statistically analyzed and visualized, often using a spider web or radar plot, to provide a comprehensive and reproducible sensory profile of this compound. This allows for a quantitative comparison of its aroma to other compounds and helps in understanding the impact of its chemical structure on its sensory perception.

Illustrative Sensory Profile of Related 2-Methylpentanoate Esters

While specific QDA data for this compound is not publicly available, the following table illustrates a potential sensory profile based on the known characteristics of other 2-methylpentanoate esters.

| Sensory Attribute | Description |

| Fruity | Notes reminiscent of apple, pear, and pineapple. |

| Green | A fresh, vegetative character. |

| Waxy | A subtle fatty or waxy undertone. |

| Sweet | A background sweetness that complements the fruity notes. |

| Floral | Potential for light floral nuances. |

Flavor Profile Analysis in Correlation with Chemical Data

By correlating the data from instrumental analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), with the results from sensory evaluation methodologies, a comprehensive understanding of the flavor chemistry of this compound can be achieved. For example, the concentration of the ester as determined by GC-MS can be correlated with the perceived intensity of its fruity and green notes from the QDA.

The following table outlines the correlation between potential chemical findings and their sensory implications for this compound.

| Chemical Finding (Hypothetical) | Sensory Implication | Methodology |

| High purity this compound | Predominantly fruity and green aroma | GC-MS, GC-O |

| Presence of trace volatile impurities | Additional complex aroma notes (e.g., spicy, woody) | GC-O |

| Varying concentrations of the ester | Changes in the perceived intensity of fruity notes | QDA, GC-MS |

| Interaction with other esters in a blend | Synergistic enhancement of sweet and fruity notes | Sensory panel evaluation of mixtures |

Stereochemical Investigations of Cyclohexyl 2 Methylpentanoate

Enantiomeric and Diastereomeric Synthesis Strategies

The synthesis of single enantiomers of chiral molecules like cyclohexyl 2-methylpentanoate (B1260403) is a significant challenge in organic chemistry. mdpi.com Strategies to achieve this enantiopurity generally fall into two categories: asymmetric synthesis, where a chiral influence directs the formation of one enantiomer, and the resolution of a racemic mixture, where the two enantiomers are separated.

Asymmetric catalysis is a powerful method for producing optically pure compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. chinesechemsoc.org This approach creates a chiral environment for the reaction, favoring the formation of one stereoisomer over the other. In the context of chiral ester production, transition metal catalysts combined with chiral ligands are frequently employed. mdpi.comresearchgate.net

For the synthesis of a chiral ester such as cyclohexyl 2-methylpentanoate, a potential strategy involves the enantioselective esterification of either a prochiral precursor or the kinetic resolution of a racemic starting material. For instance, palladium(II) catalysts have been successfully used in the asymmetric synthesis of chiral allylic esters, where a prochiral alcohol is converted into an enantioenriched ester with high selectivity. nih.govorganic-chemistry.org The catalyst, bearing a chiral ligand, facilitates the addition of a carboxylic acid to an intermediate, controlling the stereochemistry of the newly formed C-O bond. nih.gov While direct application to this compound is not widely documented, the principles of asymmetric catalysis suggest that a chiral acid or catalyst could be used to selectively esterify cyclohexanol (B46403) with 2-methylpentanoic acid, or vice-versa, to yield an enantioenriched product.

Key aspects of asymmetric catalysis in ester synthesis include:

Catalyst System: Often composed of a metal center (e.g., Pd, Rh, Cu) and a chiral ligand (e.g., BINOL or oxazoline (B21484) derivatives). chinesechemsoc.orgmdpi.com

Stereocontrol: The chiral catalyst forms a transient diastereomeric complex with the substrate(s), lowering the activation energy for the pathway leading to one enantiomer.

Reaction Types: Includes asymmetric esterification, hydrogenation of unsaturated esters, and various carbon-carbon bond-forming reactions that produce a chiral center. mdpi.com

| Catalyst Type | Common Metal | Typical Chiral Ligand | Applicable Reaction |

| Hydrogenation Catalyst | Rhodium, Ruthenium | BINAP, DuPhos | Asymmetric hydrogenation of α,β-unsaturated esters |

| Allylic Substitution | Palladium | Trost ligand, PHOX | Asymmetric allylic alkylation/esterification |

| Lewis Acid Catalyst | Copper, Zinc | BOX, PYBOX | Asymmetric Friedel-Crafts, Michael additions |

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical catalysis for producing chiral compounds. chemrxiv.orgsemanticscholar.org Lipases (EC 3.1.1.3) are particularly well-suited for the synthesis of chiral esters due to their excellent stability in organic solvents and high enantioselectivity without the need for cofactors. nih.govnih.gov

The primary enzyme-mediated strategy for producing enantiopure esters is kinetic resolution. chemrxiv.org In this process, a lipase (B570770) is used to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. For this compound, this could be achieved in two ways:

Enantioselective Esterification: Reacting racemic 2-methylpentanoic acid with cyclohexanol in the presence of a lipase. The enzyme would preferentially convert one enantiomer of the acid into the cyclohexyl ester, allowing for the separation of the enantioenriched ester from the unreacted acid enantiomer.

Enantioselective Hydrolysis: Starting with racemic this compound, a lipase in an aqueous medium would selectively hydrolyze one enantiomer back to cyclohexanol and 2-methylpentanoic acid, leaving the other ester enantiomer untouched and thus enantioenriched. acs.org

The choice of lipase is crucial, as different enzymes exhibit different selectivities. nih.gov Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (PS), and Candida rugosa (CRL) are commonly used and have shown high efficiency in resolving a wide range of chiral substrates. nih.govresearchgate.net Reaction conditions such as the solvent, temperature, and water activity are optimized to maximize both the reaction rate and the enantioselectivity. chemrxiv.org

| Enzyme Source | Common Acronym | Key Characteristics | Typical Application |

| Candida antarctica Lipase B | CAL-B (Novozym 435) | High thermal stability, broad substrate scope, high selectivity. nih.gov | Kinetic resolution of alcohols and acids via esterification. |

| Pseudomonas cepacia Lipase | PSL, PS-IM | High enantioselectivity for various secondary alcohols. nih.gov | Resolution of chiral intermediates for pharmaceuticals. nih.gov |

| Candida rugosa Lipase | CRL | Effective for hydrolysis and esterification of acids with bulky groups. researchgate.net | Resolution of profens and other chiral carboxylic acids. |

| Pseudomonas fluorescens Lipase | LAK | High selectivity in acylation of racemic alcohols. researchgate.net | Production of enantiopure alcohols and their corresponding esters. researchgate.net |

Chirality and its Influence on Chemical Reactivity and Biological Recognition

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image, much like a pair of hands. wikipedia.org Molecules that are mirror images of each other are called enantiomers. While enantiomers possess identical physical properties (e.g., boiling point, density, refractive index) in an achiral environment, their behavior can differ dramatically when they interact with other chiral entities. slideshare.net

The chemical reactivity of enantiomers is identical when reacting with achiral reagents. However, when reacting with another chiral molecule, the two enantiomers will react at different rates. This is because the transition states formed between each enantiomer and the chiral reactant are diastereomeric, having different energies.

This principle is most profound in biological systems, where molecules like enzymes, receptors, and nucleic acids are themselves chiral. mdpi.comwikipedia.org Biological recognition is highly stereospecific. An enzyme, for example, has a three-dimensional active site that is shaped to bind specifically with a substrate of a particular chirality, often described by a "three-point attachment" model. mdpi.com One enantiomer of a substrate may fit perfectly into this site and undergo a reaction, while its mirror image will not fit correctly and will be unreactive or bind much less effectively. wikipedia.org

For this compound, the presence of a chiral center at the second carbon of the pentanoate chain means it exists as two enantiomers, (R)-cyclohexyl 2-methylpentanoate and (S)-cyclohexyl 2-methylpentanoate. The biological effects of these two enantiomers are expected to differ significantly:

Olfactory Recognition: Many fragrance and flavor compounds are chiral, and their enantiomers often have distinct smells or tastes. This is because olfactory receptors in the nose are chiral proteins. One enantiomer of carvone, for example, smells of spearmint while the other smells of caraway. wikipedia.org It is highly probable that the enantiomers of this compound would interact differently with olfactory receptors, resulting in different perceived scents.

Metabolism: If ingested, the two enantiomers would likely be metabolized at different rates by chiral enzymes in the body, leading to different pharmacokinetic and pharmacodynamic profiles. researchgate.net

Pheromonal/Signaling Effects: In insects and other organisms, chirality is often critical for the activity of signaling molecules. The biological response is often triggered by only one specific enantiomer.

Chromatographic Resolution of Enantiomers

Chromatographic resolution is the most widely used technique for separating and analyzing the enantiomers of a chiral compound. mdpi.com The method relies on the differential interaction of the enantiomers with a chiral environment, leading to different migration times through a chromatography system. Gas chromatography (GC) is a suitable technique for volatile and thermally stable compounds like this compound. nih.gov

The separation is achieved by using a chiral stationary phase (CSP). mdpi.com A CSP is a stationary phase that is itself chiral. As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP. Because these diastereomeric complexes have different stabilities and energies of formation, one enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other interacts more weakly and elutes sooner. azom.com

For the resolution of esters like this compound, common and effective CSPs for GC are based on derivatized cyclodextrins. gcms.cz Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include guest molecules in their cavities. The hydroxyl groups on the rim of the cyclodextrin (B1172386) can be derivatized to enhance chiral recognition capabilities. The separation mechanism involves a combination of inclusion in the chiral cavity and interactions (e.g., hydrogen bonding, dipole-dipole) with the derivatized rim. azom.com

| Technique | Stationary Phase | Principle of Separation | Suitability for this compound |

| Chiral Gas Chromatography (GC) | Derivatized Cyclodextrins (e.g., Rt-βDEX) on a polysiloxane backbone. gcms.cz | Forms transient diastereomeric inclusion complexes with differing stabilities. azom.com | High. The compound is volatile and well-suited for GC analysis. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral polymers (e.g., cellulose, amylose (B160209) derivatives) or Pirkle-type phases. | Differential adsorption and interaction (π-π stacking, hydrogen bonding) with the chiral surface. | Moderate. Less common for simple volatile esters unless GC is not feasible. |

| Supercritical Fluid Chromatography (SFC) | Similar to HPLC phases. | Uses a supercritical fluid (e.g., CO2) as the mobile phase; principles are similar to HPLC. | Possible, often provides faster separations than HPLC. |

To perform the analysis, a sample of this compound would be injected into a gas chromatograph equipped with a capillary column coated with a cyclodextrin-based CSP. Under optimized temperature programming, the two enantiomers would emerge from the column at different retention times, allowing for their identification and quantification. mdpi.com

Molecular Interactions and Biochemical Pathways Involving Cyclohexyl 2 Methylpentanoate

Biochemical Pathway Elucidation

The biosynthesis of esters in nature, particularly in plants and microorganisms, is a well-established process primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). While the specific biosynthetic pathway for cyclohexyl 2-methylpentanoate (B1260403) has not been explicitly detailed in the literature, a hypothetical route can be constructed based on the known biosynthesis of its constituent parts: a branched-chain fatty acid and a cyclic alcohol.

The formation of the ester bond is the final step in the pathway, where an activated form of 2-methylpentanoic acid, likely 2-methylpentanoyl-CoA, is combined with cyclohexanol (B46403). This reaction is catalyzed by an AAT, which transfers the acyl group from Coenzyme A to the alcohol.

Acid Moiety (2-Methylpentanoic Acid): The biosynthesis of branched-chain fatty acids is closely linked to the catabolism of branched-chain amino acids. The precursor for 2-methylpentanoic acid is the essential amino acid L-isoleucine. researchgate.netnih.govsigmaaldrich.com The pathway likely proceeds through the following steps:

Transamination: L-isoleucine is converted to its corresponding α-keto acid, (S)-2-keto-3-methylvalerate, by a branched-chain amino acid aminotransferase.

Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase complex.

Chain Elongation & Reduction: Through a series of reactions analogous to fatty acid synthesis, 2-methylbutanoyl-CoA can be elongated and modified to yield 2-methylpentanoic acid.

Alcohol Moiety (Cyclohexanol): The biosynthesis of cyclohexanol in biological systems is less common than that of aliphatic alcohols. nih.gov However, cyclic structures are fundamental in plant secondary metabolism, often arising from the shikimate pathway. One plausible hypothesis involves the modification of chorismate, a key intermediate in the shikimate pathway that leads to the synthesis of aromatic amino acids and other cyclic compounds. mdpi.com Enzymatic reduction and modification of a cyclic precursor derived from this pathway could potentially yield cyclohexanol. organic-chemistry.org Alternatively, in microorganisms, the oxidation of cyclohexane (B81311) can produce cyclohexanol. nih.govresearchgate.net

The final condensation of 2-methylpentanoyl-CoA and cyclohexanol, mediated by an AAT, would yield cyclohexyl 2-methylpentanoate.

The biodegradation of this compound in biological systems, such as in soil or aquatic environments populated by microorganisms, is expected to proceed via enzymatic hydrolysis followed by the catabolism of its constituent acid and alcohol.

Step 1: Ester Hydrolysis The initial and rate-limiting step in the degradation of most esters is the cleavage of the ester bond by hydrolytic enzymes. nih.gov Esterases and lipases are the primary enzymes responsible for this reaction, which breaks down this compound into its parent molecules: 2-methylpentanoic acid and cyclohexanol. wikipedia.orgresearchgate.net

Step 2: Degradation of 2-Methylpentanoic Acid Once liberated, 2-methylpentanoic acid, a methyl-branched fatty acid, is likely metabolized through pathways similar to those for other branched-chain acids. hmdb.ca The primary route for fatty acid degradation is β-oxidation. However, the methyl group at the α-position (carbon 2) can present steric hindrance to the enzymes of the standard β-oxidation pathway. Microorganisms have evolved modified pathways to handle such structures. The degradation may involve an initial oxidation of the methyl group or other preparatory reactions before the carbon chain is shortened. nih.gov Ultimately, the carbon skeleton would be broken down into smaller intermediates, such as acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways like the citric acid cycle.

Step 3: Degradation of Cyclohexanol Cyclohexanol is a known biodegradable compound, with several bacterial and fungal species capable of using it as a carbon source. ijpba.inforesearchgate.net The microbial degradation pathway for cyclohexanol typically involves:

Oxidation: Cyclohexanol is first oxidized to cyclohexanone (B45756) by an alcohol dehydrogenase. researchgate.netnih.gov

Ring Cleavage: The cyclic ring of cyclohexanone is opened by a monooxygenase, which inserts an oxygen atom into the ring to form a lactone, specifically 6-hexanolactone. nih.gov

Hydrolysis: The lactone is then hydrolyzed by a lactonase (or hydrolase) to form 6-hydroxyhexanoate. nih.gov

Further Oxidation: This linear hydroxy acid is further oxidized through a series of steps, eventually leading to adipic acid (adipate), which is then metabolized via β-oxidation to enter the central metabolic pathways. nih.gov

Enzymatic Biotransformations and Substrate Scope

This compound, as a carboxylic acid ester, primarily interacts with hydrolytic enzymes, specifically esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). nih.gov These enzymes catalyze both the synthesis (esterification) and breakdown (hydrolysis) of ester bonds.

Lipases are particularly versatile biocatalysts used extensively in industrial organic synthesis due to their stability in non-aqueous media, where they favor synthesis over hydrolysis. nih.govrsc.org A prominent example is Lipase (B570770) B from the yeast Candida antarctica (CalB), often used in an immobilized form known as Novozym® 435. nih.govnih.govrsc.org CalB is renowned for its broad substrate specificity and high efficiency in catalyzing esterification reactions. nih.gov

However, the substrate scope of lipases can be limited by steric hindrance, especially concerning the acid moiety. The active site of CalB is described as a tunnel, and bulky substituents near the carboxylic group can impede substrate binding. researchgate.net Therefore, the 2-methyl group in 2-methylpentanoic acid makes it a more challenging substrate for some lipases compared to linear acids. nih.gov Despite this, studies have shown that Novozym® 435 can successfully catalyze the synthesis of esters from branched acids like 2-methylhexanoic acid, indicating that synthesis involving 2-methylpentanoic acid is feasible. nih.gov The efficiency of the interaction depends on reaction conditions such as temperature, solvent, and substrate concentrations. scielo.br

Esterases, on the other hand, typically act on more water-soluble esters with shorter-chain acids and are central to the biological degradation of esters in aqueous environments. nih.gov In a biological system, an esterase would readily recognize and hydrolyze this compound to initiate its degradation. wikipedia.org

The role of this compound in enzyme-catalyzed reactions is dual, functioning as either a product of synthesis or a substrate for hydrolysis.

As a Product in Esterification: In a biocatalytic synthesis setting, typically in a solvent-free or organic medium to shift the reaction equilibrium away from hydrolysis, this compound is the target product . korea.ac.kr The reaction is an esterification between 2-methylpentanoic acid and cyclohexanol, catalyzed by a lipase.

Enzyme: Immobilized lipases like Novozym® 435 (from Candida antarctica) are highly effective. nih.govmdpi.com

Reaction: 2-Methylpentanoic Acid + Cyclohexanol ⇌ this compound + Water

Conditions: The reaction is often performed at elevated temperatures (e.g., 50-80°C) in a non-aqueous environment to drive the equilibrium towards ester formation by removing the water by-product. nih.gov

As a Substrate in Hydrolysis: In an aqueous biological environment, this compound serves as a substrate for hydrolytic enzymes. This reaction is the first step of its biodegradation. nih.gov

Enzymes: Esterases and lipases (e.g., from microorganisms like Pseudomonas or Bacillus species, or mammalian lipases). ijpba.infonih.gov

Reaction: this compound + Water → 2-Methylpentanoic Acid + Cyclohexanol

Conditions: This reaction typically occurs at physiological pH and temperature in an aqueous medium. The rate and chemoselectivity can be influenced by factors such as pH, temperature, and the specific lipase used. nih.govuclouvain.be

The table below summarizes the dual role of the compound in these key enzymatic reactions.

| Reaction Type | Role of this compound | Typical Enzymes | Reactants | Products | Common Conditions |

|---|---|---|---|---|---|

| Esterification | Product | Lipases (e.g., Novozym® 435, CalB) | 2-Methylpentanoic Acid + Cyclohexanol | This compound + Water | Organic solvent or solvent-free, elevated temperature (50-80°C) |

| Hydrolysis | Substrate | Esterases, Lipases | This compound + Water | 2-Methylpentanoic Acid + Cyclohexanol | Aqueous medium, physiological pH and temperature |

Ligand-Protein Binding Studies (using related compounds as models)

The binding of a ligand like this compound to a protein, such as within the active site of an enzyme or a receptor pocket, is governed by a combination of intermolecular forces. Given its structure, hydrophobic interactions are expected to play a dominant role.

Role of the Cyclohexyl Group: The cyclohexyl group is aliphatic, nonpolar, and bulky. In molecular docking simulations of various cyclohexyl-containing ligands, this group consistently engages in favorable hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket. mdpi.com

Hydrophobic Contacts: The cyclohexyl ring can form van der Waals interactions with the side chains of hydrophobic amino acids such as valine, leucine, isoleucine, and phenylalanine. mdpi.comresearchgate.net The burial of this nonpolar group away from the aqueous solvent is a major driving force for binding and contributes significantly to the stability of the protein-ligand complex. nih.gov

CH–π Interactions: The C-H bonds of the cyclohexyl ring can interact favorably with the aromatic rings of residues like tyrosine, phenylalanine, and tryptophan, forming CH–π interactions, which are a recognized stabilizing force in protein-ligand binding. mdpi.com

A study on 2-(cyclohexylamino)thiazol-4(5H)-one derivatives found that the aliphatic cyclohexyl group maintains close contact with the side chains of tyrosine and valine residues within the binding cavity of the target protein. mdpi.com The replacement of a smaller cyclopentyl group with a cyclohexyl group resulted in a systematic increase in ligand-protein affinity, highlighting the positive contribution of the larger hydrophobic moiety. mdpi.com

Role of the 2-Methylpentanoate Group: The ester portion of the molecule also contributes to binding. The carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming hydrogen bonds with suitable donor residues (e.g., serine, threonine, or backbone N-H groups) in the binding site. The branched alkyl chain provides additional hydrophobic contacts.

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) | Contribution to Binding |

|---|---|---|---|

| Cyclohexyl Ring | Hydrophobic Interactions / van der Waals | Valine, Leucine, Isoleucine, Alanine | Major; stabilizes complex by burying nonpolar surface |

| Cyclohexyl Ring | CH–π Interactions | Tyrosine, Phenylalanine, Tryptophan | Moderate; contributes to specificity and stability |

| Carbonyl Oxygen (Ester) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine | Directional; contributes to binding orientation and specificity |

| 2-Methylpentyl Chain | Hydrophobic Interactions | Alanine, Valine, Proline | Moderate; adds to overall hydrophobic stabilization |

Research Findings on this compound Remain Elusive

Despite a thorough search of available scientific literature and databases, specific research detailing the molecular interactions and biochemical pathways of this compound, as requested, could not be located.

Efforts to find dedicated studies on the spectroscopic and chromatographic methods for determining the binding affinity of this compound, as well as molecular modeling of its binding interactions, did not yield any specific results. Publicly accessible research databases appear to lack studies focused on these particular aspects of this chemical compound.

General information regarding the chemical properties of this compound is available in chemical databases such as PubChem. However, this information does not extend to the detailed experimental and computational data required to populate the specified article sections on binding affinity and molecular modeling.

Similarly, searches for analytical methods applied to this specific ester, including spectroscopic and chromatographic techniques for binding analysis, were unsuccessful. While the principles of these methods are well-established for a wide range of compounds, their specific application to and the resulting data for this compound are not documented in the reviewed literature.

Furthermore, no molecular modeling or computational docking studies investigating the binding of this compound to any biological targets were identified. Such studies are crucial for understanding the nature of the interactions at a molecular level.

Computational Chemistry and Theoretical Studies of Cyclohexyl 2 Methylpentanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of Cyclohexyl 2-methylpentanoate (B1260403), which in turn govern its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Cyclohexyl 2-methylpentanoate, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide detailed information about its molecular orbitals and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity. The HOMO is typically localized on the oxygen atoms of the ester group, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is centered around the carbonyl carbon, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

The molecular electrostatic potential (MEP) surface visually represents the charge distribution. For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the hydrogen atoms of the cyclohexyl and methylpentanoate moieties.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Site of electrophilic attack |

| LUMO Energy | ~ 1.2 eV | Site of nucleophilic attack |

| HOMO-LUMO Gap | ~ 8.7 eV | Indicator of chemical stability |

Note: These values are illustrative and based on typical DFT results for similar esters.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately calculate the energetics of chemical reactions. For this compound, these methods can be used to study reactions such as hydrolysis.

The alkaline hydrolysis of esters, a BAC2 mechanism, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. acs.org Ab initio calculations can determine the energy barriers for the formation and breakdown of this intermediate, providing insights into the reaction rate. acs.orgresearchgate.net The calculations would likely show that the rate-determining step is the formation of the tetrahedral intermediate. researchgate.net

Table 2: Illustrative Reaction Energetics for the Alkaline Hydrolysis of this compound

| Reaction Step | Calculated Parameter | Predicted Energy (kcal/mol) |

|---|---|---|

| Formation of Tetrahedral Intermediate | Activation Energy (ΔG‡) | 18-22 |

Note: These values are hypothetical and based on studies of similar esters. acs.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational landscape and interactions with its environment.

The conformational flexibility of this compound is primarily dictated by the cyclohexane (B81311) ring and the rotatable bonds in the 2-methylpentanoate chain. MD simulations can explore the potential energy surface to identify the most stable conformers. nih.govnih.gov

The cyclohexane ring is expected to predominantly adopt a chair conformation, which is the most stable arrangement for six-membered rings. nih.govnih.gov The bulky 2-methylpentanoate group would preferentially occupy an equatorial position to minimize steric hindrance. Ring flipping between the two chair conformations can also be observed in MD simulations, with the energy barrier for this process being a key dynamic parameter. nih.gov

The behavior of this compound in a solvent is crucial for many of its applications. MD simulations with explicit solvent models (e.g., water) can elucidate the nature of solute-solvent interactions. researcher.lifeed.ac.uknih.gov

In an aqueous environment, water molecules would form hydrogen bonds with the carbonyl oxygen of the ester group. nih.gov The non-polar cyclohexyl and alkyl parts of the molecule would exhibit hydrophobic interactions, leading to a specific solvation shell structure. The dynamics of these interactions can influence the molecule's solubility and reactivity. ed.ac.ukacs.org

Reaction Kinetic Modeling and Mechanism Prediction

Computational modeling can be used to predict the kinetics and mechanisms of reactions involving this compound. By combining quantum chemical calculations of reaction barriers with transition state theory, it is possible to estimate reaction rate constants.

For example, in the context of combustion, the pyrolysis of esters involves complex reaction networks. Kinetic modeling can help to identify the major decomposition pathways, which are likely to include C-O bond cleavage and intramolecular hydrogen transfer reactions. Such models are essential for understanding the combustion behavior of biofuels, where similar ester compounds are present.

Predictive Modeling of Chemical Properties (Methodological Focus)

Predictive modeling leverages computational methods to estimate the chemical and physical properties of molecules based on their structure. This approach is particularly valuable for compounds where experimental data is scarce.

Structure-Property Relationship (SPR) analysis establishes correlations between the molecular structure of a compound and its macroscopic properties. By identifying key structural features, or descriptors, that influence a particular property, predictive models can be developed. These descriptors can include molecular weight, topology, and electronic properties.

For this compound, SPR analysis can be used to predict properties such as boiling point, viscosity, and solubility. The presence of the cyclohexyl ring and the branched pentanoate chain will significantly influence its physical properties compared to linear or smaller esters. Computational tools can calculate a wide range of molecular descriptors for this compound, which can then be used to build quantitative structure-property relationship (QSPR) models.

Vaporization enthalpy (ΔHvap) and vapor pressure are critical thermochemical properties for process design and safety in chemical engineering. umsl.edu Predictive models for these properties are often based on group contribution methods or more sophisticated computational techniques.

Correlation gas chromatography is an experimental technique that can be used to determine the vaporization enthalpies of compounds by measuring their retention times at different temperatures. umsl.edu For predictive purposes, computational models such as those based on graph neural networks (GNNs) combined with physical equations like the Antoine equation have shown promise in accurately predicting vapor pressures from molecular structure alone. These hybrid models can learn the complex relationships between molecular structure and vapor pressure, providing a powerful tool for estimating these properties for a wide range of compounds, including this compound.

Environmental Chemical Transformations of Cyclohexyl 2 Methylpentanoate

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.

The biodegradation of cyclohexyl 2-methylpentanoate (B1260403) in soil and water is expected to be initiated by the enzymatic hydrolysis of the ester bond. Many microorganisms produce esterase enzymes that can catalyze this reaction, leading to the formation of cyclohexanol (B46403) and 2-methylpentanoic acid. These initial breakdown products are then typically further metabolized by microbial communities.

Studies on analogous compounds support this proposed pathway. For example, microorganisms like Arthrobacter have been shown to metabolize cyclohexane (B81311) carboxylic acid, a structurally related compound nih.gov. The microbial degradation of n-alkylcycloalkanes often begins with the hydroxylation of the alkyl side-chain researchgate.net. Following the initial hydrolysis, both cyclohexanol and 2-methylpentanoic acid are expected to be biodegradable. Cyclohexanol can be oxidized by various microorganisms, while branched-chain fatty acids like 2-methylpentanoic acid are also known to be susceptible to microbial degradation. The complete mineralization of cyclohexyl 2-methylpentanoate by microorganisms would ultimately result in the formation of carbon dioxide and water.

Table 2: Inferred Microbial Degradation Pathway of this compound

| Step | Process | Reactant | Products | Mediating Organisms (Examples) |

|---|---|---|---|---|

| 1 | Enzymatic Hydrolysis | This compound | Cyclohexanol, 2-methylpentanoic acid | Bacteria, Fungi (producing esterases) |

The environmental fate of this compound in complex matrices such as soil, sediment, and surface water is influenced by a combination of degradation processes and physical transport phenomena. The partitioning of the compound between water, soil organic matter, and air will significantly affect its bioavailability and, consequently, its degradation rate.